![molecular formula C24H30N4O2 B4055966 N-[4-(1H-benzimidazol-2-yl)phenyl]-1-(3-hydroxy-2,2-dimethylpropyl)piperidine-3-carboxamide](/img/structure/B4055966.png)
N-[4-(1H-benzimidazol-2-yl)phenyl]-1-(3-hydroxy-2,2-dimethylpropyl)piperidine-3-carboxamide
Overview
Description
N-[4-(1H-benzimidazol-2-yl)phenyl]-1-(3-hydroxy-2,2-dimethylpropyl)piperidine-3-carboxamide is a complex organic compound that features a benzimidazole moiety. Benzimidazole derivatives are known for their broad range of biological activities and are used in various therapeutic applications .
Preparation Methods
The synthesis of N-[4-(1H-benzimidazol-2-yl)phenyl]-1-(3-hydroxy-2,2-dimethylpropyl)piperidine-3-carboxamide typically involves multiple steps. The initial step often includes the formation of the benzimidazole ring, which can be synthesized by the condensation of o-phenylenediamine with formic acid or its equivalents .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized using agents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions
Scientific Research Applications
N-[4-(1H-benzimidazol-2-yl)phenyl]-1-(3-hydroxy-2,2-dimethylpropyl)piperidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antiparasitic and antioxidant agent.
Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with enzymes and receptors, leading to various biological effects. For instance, it can inhibit certain enzymes involved in parasitic infections, thereby exerting its antiparasitic activity .
Comparison with Similar Compounds
N-[4-(1H-benzimidazol-2-yl)phenyl]-1-(3-hydroxy-2,2-dimethylpropyl)piperidine-3-carboxamide can be compared with other benzimidazole derivatives such as:
Clemizole: An antihistaminic agent.
Omeprazole: An antiulcer agent.
Thiabendazole: An antihelmintic agent. What sets this compound apart is its unique combination of the benzimidazole ring with the piperidine and carboxamide groups, which may confer distinct biological activities and therapeutic potentials.
Properties
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-1-(3-hydroxy-2,2-dimethylpropyl)piperidine-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O2/c1-24(2,16-29)15-28-13-5-6-18(14-28)23(30)25-19-11-9-17(10-12-19)22-26-20-7-3-4-8-21(20)27-22/h3-4,7-12,18,29H,5-6,13-16H2,1-2H3,(H,25,30)(H,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CULLEFBPLKGCDO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN1CCCC(C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.